molecular formula C11H8ClF3N4O2 B1436353 methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate CAS No. 1823184-20-8

methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No. B1436353
M. Wt: 320.65 g/mol
InChI Key: RYPLULQWDXHOMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as trifluoromethylpyridines, has been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC can lead to the formation of related compounds .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate” is C9H7ClF3NO2 . The exact mass is 253.01200 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques: Methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is synthesized through multi-step reaction sequences, involving reactions with chloroacetic acid and esterification processes. This compound plays a crucial role in the formation of complex structures and has been analyzed using X-ray diffractometry to study its molecular and supramolecular structures (Castiñeiras, García-Santos, & Saa, 2018).

Chemical Transformations and Complex Formation

  • Formation of Complex Compounds: The compound is utilized in the synthesis of complex chemical structures like Hg(II) complexes, demonstrating its ability to form stable and intricate chemical bonds (Castiñeiras, García-Santos, & Saa, 2018).

Pharmacological Studies

  • Pharmacological Evaluations: While your request excludes drug use and side effects, it's important to note that similar compounds have been evaluated for antimicrobial and antitubercular activities, highlighting the potential pharmacological relevance of this class of compounds (Dave, Purohit, Akbari, & Joshi, 2007).

Applications in Material Science

  • Luminescence and Structural Applications: Related triazole compounds have shown promising results in material science, particularly in luminescence and as building blocks for more complex structures. This suggests potential applications of methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate in developing new materials with unique properties (Gusev et al., 2011).

Safety And Hazards

The safety and hazards of similar compounds have been reported . For instance, they can be harmful if swallowed, in contact with skin, or if inhaled. They may also cause respiratory irritation .

Future Directions

The future directions of similar compounds, such as trifluoromethylpyridines, have been discussed . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .

properties

IUPAC Name

methyl 2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N4O2/c1-21-8(20)4-19-10(17-5-18-19)9-7(12)2-6(3-16-9)11(13,14)15/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPLULQWDXHOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=NC=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
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methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
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methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
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methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
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methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
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methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

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